molecular formula C5H7BrMg B14304483 magnesium;3-methylbut-1-yne;bromide CAS No. 112482-54-9

magnesium;3-methylbut-1-yne;bromide

Cat. No.: B14304483
CAS No.: 112482-54-9
M. Wt: 171.32 g/mol
InChI Key: SICJYJWJLXCCFZ-UHFFFAOYSA-M
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Description

Magnesium;3-methylbut-1-yne;bromide is an organometallic compound that features a magnesium atom bonded to a 3-methylbut-1-yne group and a bromide ion. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:

  • Dissolve magnesium turnings in dry ether.
  • Add 3-methylbut-1-yne to the solution.
  • Allow the reaction to proceed at room temperature until the magnesium is fully consumed.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.

    Oxidation and Reduction: Can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.

    Halides: Can react with alkyl halides to form new carbon-carbon bonds.

    Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Alkanes: When reacted with water or alcohols, it forms alkanes.

Scientific Research Applications

Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;3-methylbut-1-yne;chloride
  • Magnesium;3-methylbut-1-yne;iodide
  • Magnesium;3-methylbut-1-yne;fluoride

Uniqueness

Magnesium;3-methylbut-1-yne;bromide is unique due to its specific reactivity and stability compared to its chloride, iodide, and fluoride counterparts. The bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

CAS No.

112482-54-9

Molecular Formula

C5H7BrMg

Molecular Weight

171.32 g/mol

IUPAC Name

magnesium;3-methylbut-1-yne;bromide

InChI

InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1

InChI Key

SICJYJWJLXCCFZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C#[C-].[Mg+2].[Br-]

Origin of Product

United States

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